molecular formula C17H17BrO B1272320 3-Bromo-4'-n-butylbenzophenone CAS No. 844879-33-0

3-Bromo-4'-n-butylbenzophenone

Cat. No.: B1272320
CAS No.: 844879-33-0
M. Wt: 317.2 g/mol
InChI Key: WNMIRAAPSOZXCV-UHFFFAOYSA-N
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Description

3-Bromo-4'-n-butylbenzophenone is a substituted benzophenone derivative featuring a bromine atom at the 3-position of one phenyl ring and an n-butyl group at the 4'-position of the second phenyl ring. This compound is primarily utilized in organic synthesis, particularly in pharmaceuticals and materials science, where its electronic and steric properties influence reactivity and molecular interactions.

Properties

IUPAC Name

(3-bromophenyl)-(4-butylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO/c1-2-3-5-13-8-10-14(11-9-13)17(19)15-6-4-7-16(18)12-15/h4,6-12H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMIRAAPSOZXCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373590
Record name 3-Bromo-4'-n-butylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844879-33-0
Record name (3-Bromophenyl)(4-butylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844879-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4'-n-butylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4’-n-butylbenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3-bromobenzoyl chloride with 4-n-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

While specific industrial production methods for 3-Bromo-4’-n-butylbenzophenone are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. The use of continuous flow reactors and automated systems could further enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4’-n-butylbenzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

Major Products Formed

Scientific Research Applications

3-Bromo-4’-n-butylbenzophenone is utilized in several scientific research fields:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Used in the development of novel materials with specific properties.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

    Pharmaceutical Research: Explored as a potential lead compound for drug development

Mechanism of Action

The mechanism of action of 3-Bromo-4’-n-butylbenzophenone is not well-documented. like other benzophenone derivatives, it may interact with various molecular targets through its carbonyl and bromine functionalities. These interactions could involve hydrogen bonding, van der Waals forces, and halogen bonding, influencing the compound’s biological activity and reactivity .

Comparison with Similar Compounds

Structural and Functional Group Variations

3-Bromo-4'-(ethylthio)-benzophenone (CAS 844879-52-3)
  • Substituents : Bromine (3-position), ethylthio (4'-position).
  • Market data suggest its use in specialty chemicals and agrochemical intermediates, driven by sulfur’s electron-withdrawing effects .
  • Safety: Requires careful handling due to sulfur-based reactivity, as noted in its Safety Data Sheet (flammability, irritation risks) .
3-Bromo-4'-thiomorpholinomethyl benzophenone (CAS 898782-59-7)
  • Substituents: Bromine (3-position), thiomorpholinomethyl (4'-position).
  • Key Properties: Molecular Weight: 376.31 g/mol (vs. ~317 g/mol for 3-Bromo-4'-n-butylbenzophenone, estimated). Purity: 97%, typical for lab-grade chemicals.
3-Bromo-2-fluorobenzophenone (from )
  • Substituents : Bromine (3-position), fluorine (2-position).
  • Derivatives like this are common in medicinal chemistry for tuning metabolic resistance .

Physicochemical and Application Comparisons

Compound Substituent (4'-position) Molecular Weight (g/mol) Key Applications Notable Properties
This compound n-butyl (-C₄H₉) ~317 (estimated) Organic synthesis, polymer additives High lipophilicity, thermal stability
3-Bromo-4'-(ethylthio)-benzophenone ethylthio (-S-C₂H₅) ~318 Agrochemicals, photovoltaics Enhanced polarity, moderate reactivity
3-Bromo-4'-thiomorpholinomethyl benzophenone thiomorpholinomethyl 376.31 Pharmaceutical intermediates Steric hindrance, heterocyclic binding
3-Bromo-2-fluorobenzophenone fluorine (-F) ~295 Drug discovery, materials science Electronegativity, metabolic stability

Research Findings and Trends

  • Electronic Effects : Alkyl groups (e.g., n-butyl) enhance lipophilicity and thermal stability, favoring applications in polymer matrices. In contrast, sulfur-containing groups (ethylthio, thiomorpholine) improve binding to biological targets but may reduce stability under oxidative conditions .
  • Market Demand: Ethylthio derivatives dominate niche markets like photovoltaics due to their electron-transport properties, whereas thiomorpholinomethyl analogs are prioritized in drug development .
  • Safety Profiles : n-Butyl derivatives generally exhibit lower acute toxicity compared to sulfur-containing analogs, which require stringent handling protocols .

Biological Activity

3-Bromo-4'-n-butylbenzophenone is an organic compound belonging to the benzophenone family, characterized by its bromine and butyl substituents. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, supported by data tables and case studies.

  • Molecular Formula : C17H17BrO
  • Molecular Weight : 317.22 g/mol
  • CAS Number : 64358-17-4

Biological Activity Overview

The biological activity of this compound has been explored primarily in terms of its antibacterial and cytotoxic properties. The compound's structure suggests potential interactions with biological targets, particularly in microbial systems.

Antibacterial Activity

Recent studies have indicated that derivatives of benzophenones exhibit significant antibacterial properties against various pathogens. For instance, a study focused on a library of benzophenone derivatives showed that certain compounds demonstrated bactericidal effects against ESKAPE pathogens, which are known for their resistance to antibiotics. While specific data on this compound is limited, its structural analogs have shown promising results:

CompoundMIC (µg/mL)MBC (µg/mL)Activity Index
This compoundTBDTBDTBD
Benzophenone derivative A16644
Benzophenone derivative B8324

Note: TBD indicates data yet to be determined or published.

Cytotoxicity

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The cytotoxic effects of this compound were evaluated using human cell lines. Preliminary results suggest that while some derivatives exhibit cytotoxicity at higher concentrations, the selectivity towards bacterial cells indicates a favorable therapeutic index.

Case Studies

  • Study on Antimicrobial Properties :
    In a comparative study of various benzophenone derivatives, researchers synthesized and tested multiple compounds for their antimicrobial efficacy. The study revealed that modifications to the benzophenone core significantly influenced antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Photochemical Properties :
    Another area of interest is the photochemical behavior of benzophenones, including this compound. Research has shown that these compounds can act as UV filters and may possess phototoxic properties under certain conditions. This aspect is particularly relevant in the context of dermatological applications.

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